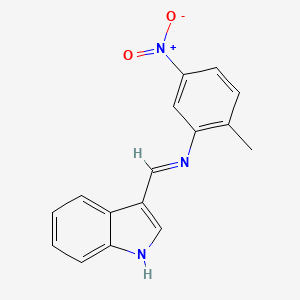![molecular formula C19H22ClN3O3 B11546813 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11546813.png)
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives followed by the introduction of the piperidine and chlorophenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The piperidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines and piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline
- N-[2-(4-chlorophenoxy)ethyl]-5-(piperidin-1-yl)aniline
- N-[2-(4-bromophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
InChI |
InChI=1S/C19H22ClN3O3/c20-15-4-7-17(8-5-15)26-13-10-21-18-14-16(6-9-19(18)23(24)25)22-11-2-1-3-12-22/h4-9,14,21H,1-3,10-13H2 |
InChI Key |
DXZSLZPTKYBGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)
![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)



![1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11546817.png)
![N-[2-(benzyloxy)ethyl]-4-butoxybenzamide](/img/structure/B11546821.png)
